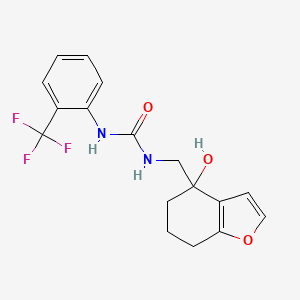
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines a tetrahydrobenzofuran moiety with a trifluoromethylphenyl group linked through a urea functional group. The exploration of its biological activity is vital for understanding its therapeutic potential, particularly in oncology and other therapeutic areas.
- Molecular Formula : C16H16F3N2O3
- Molecular Weight : 350.31 g/mol
- CAS Number : 2320818-54-8
The biological activity of this compound is largely attributed to its structural components, which may influence various biological pathways:
- Antitumor Activity : Similar compounds have demonstrated effectiveness as tubulin polymerization destabilizers, which can halt tumor cell mitosis. This suggests that this compound may exhibit similar antitumor properties by disrupting microtubule dynamics in cancer cells .
- Interaction with Molecular Targets : Preliminary studies indicate that the compound may interact with specific molecular targets involved in cancer progression and metastasis. For instance, it has been reported that certain urea-based compounds can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in aggressive cancer types such as triple-negative breast cancer (TNBC) .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results from these studies are summarized in the following table:
These findings suggest that the compound has significant cytotoxic effects on multiple cancer cell types.
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's ability to cross the blood-brain barrier (BBB). For example, in a study where mice were administered the compound intraperitoneally at a dose of 10 mg/kg, peak plasma concentrations were observed at approximately 1000 nM within one hour post-injection . This property is crucial for developing treatments for brain metastases originating from aggressive cancers like TNBC.
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Triple-Negative Breast Cancer : A study demonstrated that urea derivatives could effectively target TNBC cells, leading to reduced cell viability and potential inhibition of metastasis .
- Antidiabetic Activity : Although not the primary focus, related compounds have exhibited alpha-amylase inhibitory activity, suggesting possible applications in managing diabetes alongside cancer therapy .
Properties
IUPAC Name |
1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)11-4-1-2-5-13(11)22-15(23)21-10-16(24)8-3-6-14-12(16)7-9-25-14/h1-2,4-5,7,9,24H,3,6,8,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLKVPYYZGCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














